Thiazolo[5,4-c]pyridin-2-amine
CAS No.: 108310-79-8
VCID: VC0009379
Molecular Formula: C6H5N3S
Molecular Weight: 151.19 g/mol
* For research use only. Not for human or veterinary use.
![Thiazolo[5,4-c]pyridin-2-amine - 108310-79-8](/images/no_structure.jpg)
Description | Thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound featuring a fusion of thiazole and pyridine rings. It is recognized for its potential in medicinal chemistry, serving as a structural foundation for synthesizing bioactive molecules. Scientific research has explored its applications across various fields, including chemistry, where it acts as a building block for creating complex heterocyclic compounds; biology, for its potential as an enzyme inhibitor and involvement in biological pathways; medicine, due to its anticancer, antimicrobial, and anti-inflammatory properties; and industry, in the development of new materials and pharmaceuticals. The compound functions as a purine bioisostere and a CYP1A2 inhibitor, demonstrating strong inhibitory activity. Research indicates its involvement in various biochemical pathways, attributed to its wide range of pharmacological activities. For example, in vivo evaluations using the carrageenan-induced rat paw edema method have demonstrated its anti-inflammatory activity. Key reactions involving Thiazolo[5,4-c]pyridin-2-amine include oxidation, which leads to the formation of sulfoxides or sulfones; reduction, resulting in amines or alcohols; and substitution, yielding various substituted derivatives. Other similar compounds include Thiazolo[5,4-c]pyridin-2-amine, 7-bromo- , and 5-METHYL-4,5,6,7-TETRAHYDRO[1,3]THIAZOLO[5,4-C]PYRIDIN-2-AMINE . |
---|---|
CAS No. | 108310-79-8 |
Product Name | Thiazolo[5,4-c]pyridin-2-amine |
Molecular Formula | C6H5N3S |
Molecular Weight | 151.19 g/mol |
IUPAC Name | [1,3]thiazolo[5,4-c]pyridin-2-amine |
Standard InChI | InChI=1S/C6H5N3S/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H2,7,9) |
Standard InChIKey | CUPNTGIGCVTGFR-UHFFFAOYSA-N |
SMILES | C1=CN=CC2=C1N=C(S2)N |
Canonical SMILES | C1=CN=CC2=C1N=C(S2)N |
PubChem Compound | 13799629 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume